2-(4-Hydroxyphenyl)benzofuran-6-ol
Overview
Description
2-(4-Hydroxyphenyl)benzofuran-6-ol is a compound that belongs to the benzofuran family, which is characterized by a benzene ring fused to a furan ring.
Preparation Methods
The synthesis of 2-(4-Hydroxyphenyl)benzofuran-6-ol can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization . Industrial production methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
2-(4-Hydroxyphenyl)benzofuran-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine reagents for oxidative cyclization and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include substituted benzofurans and other derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase the expression of pro-apoptotic proteins such as bax and caspase-3, while decreasing the production of anti-apoptotic proteins like bcl-2 . This suggests that the compound induces apoptosis through the activation of the mitochondrial pathway .
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)benzofuran-6-ol can be compared with other similar compounds such as 5-(6-Hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol and (E)-2-(4-hydroxyphenyl)-4-(4-hydroxystyryl)benzofuran-6-ol . These compounds share similar structural features and biological activities but differ in their specific functional groups and positions.
Biological Activity
2-(4-Hydroxyphenyl)benzofuran-6-ol, also known as a hydroxylated benzofuran derivative, has garnered attention in recent years for its diverse biological activities. This compound is structurally characterized by a benzofuran core with a hydroxyl group at the para position of the phenyl ring. Research indicates that this compound exhibits a range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀O₃. The compound's structure allows for various interactions with biological molecules, which are crucial for its activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells.
Case Study:
In a study focusing on human NSCLC A549 and H460 cell lines, this compound demonstrated significant antiproliferative effects with IC50 values ranging from 12 to 63 μg/mL. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased expression of pro-apoptotic proteins (Bax, caspase-3, and caspase-9) and decreased levels of anti-apoptotic protein Bcl-2 .
Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
A549 | 12.69 ± 2.74 | Induction of apoptosis |
H460 | 19.88 ± 3.21 | Induction of apoptosis |
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
Research Findings:
In vitro assays demonstrated that this compound effectively inhibited the formation of pro-inflammatory mediators such as leukotrienes and prostaglandins. The inhibition was quantified through assays measuring the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes .
Inflammatory Mediator | IC50 (μM) |
---|---|
Leukotriene B4 | ~9 |
Prostaglandin E2 | 1 - 7 |
3. Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and prevent oxidative stress.
Mechanism:
The antioxidative actions are primarily based on the hydroxyl groups present in its structure, which facilitate the breakage of OH bonds, thereby neutralizing reactive oxygen species .
The biological activities of this compound are mediated through several mechanisms:
- Apoptosis Induction: Activation of apoptotic pathways leading to cancer cell death.
- Enzyme Inhibition: Blocking the activity of inflammatory enzymes such as COX and LOX.
- Radical Scavenging: Neutralizing free radicals to mitigate oxidative damage.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEIXIREHIPWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356062 | |
Record name | 2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52814-74-1 | |
Record name | 2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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